N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
CAS No.:
Cat. No.: VC11385994
Molecular Formula: C17H17ClN2O7
Molecular Weight: 396.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17ClN2O7 |
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Molecular Weight | 396.8 g/mol |
IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Standard InChI | InChI=1S/C17H17ClN2O7/c1-24-13-7-11(14(25-2)6-10(13)18)19-17(21)9-5-15(26-3)16(27-4)8-12(9)20(22)23/h5-8H,1-4H3,(H,19,21) |
Standard InChI Key | OIDUNRLFBZOTOU-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl |
Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide features a benzamide backbone substituted with nitro, methoxy, and chloro groups. The molecular formula is , with a molecular weight of 526.87 g/mol. Key structural elements include:
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Nitro group at the 2-position of the benzamide ring, which influences electronic properties and reactivity.
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Methoxy groups at the 4- and 5-positions of both benzamide and the aniline-derived phenyl ring, enhancing solubility and steric bulk.
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Chlorine atom at the 4-position of the dimethoxyphenyl group, contributing to hydrophobic interactions in biological systems.
The compound’s planar nitrobenzamide moiety allows for π-π stacking interactions, while the chloro-dimethoxyphenyl group introduces steric effects that may modulate binding to biological targets .
Synthesis and Manufacturing
Precursor Synthesis: 4-Chloro-2,5-dimethoxyaniline
The aniline precursor is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene, as detailed in patents . Key steps include:
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Catalytic Reduction:
Amide Coupling
The target compound is synthesized through coupling 4-chloro-2,5-dimethoxyaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride:
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Reaction Scheme:
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
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Temperature | 0–5°C | Minimizes hydrolysis |
Solvent | DCM | Enhances solubility |
Base | Triethylamine | Neutralizes HCl |
Reaction Time | 4–6 hours | Completes coupling |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups; poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to photodegradation; nitro groups may undergo reduction under acidic conditions.
Table 2: Physicochemical Profile
Property | Value | Method |
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Melting Point | 198–202°C (predicted) | Differential Scanning Calorimetry |
LogP | 3.2 ± 0.3 | Computational (ChemAxon) |
pKa | 8.9 (amide NH) | Potentiometric Titration |
Biological Activity and Mechanisms
Mitochondrial Stress Induction
Structural analogs like N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide activate innate immunity via mitochondrial reactive oxygen species (ROS) and MAVS aggregation. By analogy, the target compound may:
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Induce ROS: Disrupt electron transport chain complexes, leading to oxidative stress.
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Modulate MAVS: Promote antiviral signaling pathways independent of pathogen-recognition receptors (PRRs).
Applications in Scientific Research
Drug Discovery
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Anticancer Agents: Nitrobenzamides exhibit cytotoxicity against leukemia (IC ~2.5 μM).
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Antiviral Therapeutics: MAVS activation suggests potential against RNA viruses.
Chemical Biology Probes
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Mitochondrial Function Studies: Tools for probing ROS-dependent signaling pathways.
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Enzyme Activity Profiling: Fluorescent derivatives enable real-time monitoring of PARP activity.
Future Research Directions
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